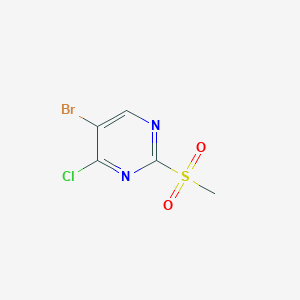
1-(2-羟基-3-硝基苯基)乙酮
描述
The compound 1-(2-Hydroxy-3-nitrophenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss 1-(2-Hydroxy-3-nitrophenyl)ethanone, it does include information on closely related compounds which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 1-nitro-2-(p-hydroxyphenyl)[2-3H1]ethane, a compound with a similar nitro and hydroxyphenyl functional group, was achieved through the condensation of p-hydroxybenzaldehyde with nitromethane, followed by selective reduction . Another related compound, 1-(2-hydroxyphenyl)-2-nitroethanone, was used as a precursor in the synthesis of a pyrimidinone derivative, indicating its utility in the construction of more complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Hydroxy-3-nitrophenyl)ethanone has been elucidated using techniques such as X-ray diffraction. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into the intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule . The crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone revealed the presence of strong intramolecular hydrogen bonding and the influence of π-π interactions on molecular packing .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their use as intermediates in various chemical reactions. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids, showcasing their potential in photochemical applications . The synthesis of Schiff base ligands from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone derivatives demonstrates their ability to form complexes with transition metals, which is important for electrochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and analytical techniques. The crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single crystal XRD, and its properties were further analyzed using DFT computational methods, providing a comprehensive understanding of its geometry and electronic structure . Similarly, the crystal and molecular structure of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one was confirmed by X-ray diffraction studies, revealing its crystalline parameters and conformation .
科学研究应用
电荷密度分析
1-(2-羟基-3-硝基苯基)乙酮已成为电荷密度分析研究的对象。Hibbs、Overgaard和Piltz(2003)的一项研究利用高分辨率X射线和中子衍射数据确定了相关化合物1-(2-羟基-5-硝基苯基)乙酮的总实验电荷密度。他们的工作揭示了分子内和分子间键合的复杂细节,包括π-离域化的程度 (Hibbs, Overgaard, & Piltz, 2003)。
相平衡和相图
对类似化合物1-(3-硝基苯基)乙酮的相平衡和三元相图进行了研究,以了解它们在不同溶剂中的溶解度和结晶行为。Li等人(2019)发现这些化合物的结晶区域在不同温度下是一致的 (Li et al., 2019)。
抗菌活性
Parekh和Desai(2006)探讨了由1-(2-羟基-3-硝基苯基)乙酮衍生物合成的硫脲类化合物的抗菌活性。他们评估了其对革兰氏阳性和革兰氏阴性细菌的功效,其中一些化合物显示出可观的活性 (Parekh & Desai, 2006)。
新化合物的合成
Androsov等人(2010)讨论了使用与1-(2-羟基-3-硝基苯基)乙酮密切相关的化合物合成氨基苯并[b]噻吩的方法。他们的研究提供了合成这些新化合物的便捷途径 (Androsov et al., 2010)。
安全和危害
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .
属性
IUPAC Name |
1-(2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGSPSZLMKODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296838 | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-nitrophenyl)ethanone | |
CAS RN |
28177-69-7 | |
| Record name | 2′-Hydroxy-3′-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28177-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxy-3-nitrophenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)



![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
